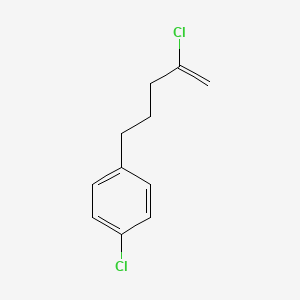2-Chloro-5-(4-chlorophenyl)-1-pentene
CAS No.: 1143461-30-6
Cat. No.: VC2823173
Molecular Formula: C11H12Cl2
Molecular Weight: 215.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1143461-30-6 |
|---|---|
| Molecular Formula | C11H12Cl2 |
| Molecular Weight | 215.12 g/mol |
| IUPAC Name | 1-chloro-4-(4-chloropent-4-enyl)benzene |
| Standard InChI | InChI=1S/C11H12Cl2/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 |
| Standard InChI Key | GDOVBVPVMDEZSQ-UHFFFAOYSA-N |
| SMILES | C=C(CCCC1=CC=C(C=C1)Cl)Cl |
| Canonical SMILES | C=C(CCCC1=CC=C(C=C1)Cl)Cl |
Introduction
Structure and Basic Properties
Chemical Identity
2-Chloro-5-(4-chlorophenyl)-1-pentene features a 4-chlorophenyl group attached to a 1-pentene chain with a chlorine atom at the 2-position. This structure gives the compound unique reactivity patterns due to the presence of both aromatic and aliphatic halogen substituents alongside a carbon-carbon double bond .
The compound can be represented by the following structural elements:
-
A para-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position)
-
A five-carbon chain (pentene) with a terminal double bond
-
A chlorine atom at the 2-position of the pentene chain
Physical and Chemical Properties
Table 1: Basic Properties of 2-Chloro-5-(4-chlorophenyl)-1-pentene
The compound's dual functionality with both an alkene group and halogen substituents contributes to its potential versatility in chemical transformations. The para-chlorophenyl group likely influences the electron distribution within the molecule, affecting its reactivity compared to non-halogenated analogues .
Synthesis Methods
Friedel-Crafts Alkylation
A viable synthetic approach would likely involve Friedel-Crafts alkylation, where chlorobenzene reacts with a chlorinated pentene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions to prevent catalyst hydrolysis.
The general reaction sequence might involve:
-
Formation of a carbocation intermediate from the chlorinated alkene
-
Electrophilic attack on the aromatic ring
-
Deprotonation to restore aromaticity
Cross-Coupling Reactions
Alternative synthetic routes might employ palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a 4-chlorophenylboronic acid and a suitable chlorinated pentene derivative could potentially yield the target compound.
Industrial Production Considerations
For large-scale production, continuous flow reactors might be employed to enhance efficiency and yield. Process optimization would focus on minimizing by-products and maximizing product purity through careful control of reaction parameters such as temperature, catalyst loading, and residence time.
Chemical Reactivity
The reactivity of 2-Chloro-5-(4-chlorophenyl)-1-pentene is predominantly determined by its functional groups: the chlorine substituents and the carbon-carbon double bond.
Substitution Reactions
The chlorine atoms in the compound can participate in nucleophilic substitution reactions. The vinyl chloride moiety at the 2-position of the pentene chain may undergo substitution reactions with various nucleophiles, potentially yielding derivatives with modified functional groups.
Common nucleophiles that might react with this compound include:
-
Hydroxide ions (producing alcohols)
-
Amines (forming amino derivatives)
-
Thiolates (yielding thioether products)
Addition Reactions
The carbon-carbon double bond in the pentene portion can undergo typical alkene addition reactions:
Halogenation
Addition of halogens (Br2, Cl2) across the double bond would result in dihalogenated products through a cyclic halonium ion intermediate.
Hydrohalogenation
Addition of hydrogen halides (HCl, HBr) would follow Markovnikov's rule, with the proton attaching to the less substituted carbon and the halogen to the more substituted carbon.
Hydration
In the presence of acid catalysts, water can add across the double bond to form an alcohol, again following Markovnikov's rule.
Oxidation Reactions
The alkene functionality in 2-Chloro-5-(4-chlorophenyl)-1-pentene can be oxidized to form various products:
Epoxidation
Oxidizing agents such as m-chloroperbenzoic acid can convert the double bond into an epoxide. The resulting epoxide could serve as an intermediate for further transformations.
Dihydroxylation
Reagents like osmium tetroxide or potassium permanganate can add two hydroxyl groups across the double bond, forming a diol.
Reduction Reactions
The double bond can be reduced through catalytic hydrogenation using catalysts such as palladium on carbon in the presence of hydrogen gas. This would yield 2-chloro-5-(4-chlorophenyl)pentane.
| Activity Type | Potential Target | Evidence Basis |
|---|---|---|
| Antimicrobial | Bacterial cell membranes | Studies on similar halogenated compounds |
| Cytotoxic | Cancer cell lines (e.g., MCF-7, A549) | Research on fluorinated analogues |
| Enzyme Inhibition | Various metabolic enzymes | General properties of halogenated aromatics |
Comparison with Structurally Similar Compounds
Comparing 2-Chloro-5-(4-chlorophenyl)-1-pentene with structurally similar compounds provides insights into how subtle structural differences might affect properties and reactivity.
Comparison with Fluorinated Analogues
Table 3: Comparison of 2-Chloro-5-(4-chlorophenyl)-1-pentene with Fluorinated Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Chloro-5-(4-chlorophenyl)-1-pentene | 1143461-30-6 | C11H12Cl2 | 215.12 g/mol | Reference compound |
| 2-Chloro-5-(4-fluorophenyl)-1-pentene | 1143461-60-2 | C11H12ClF | 198.66 g/mol | Fluorine instead of chlorine at para position |
| 2-Chloro-5-(3-fluorophenyl)-1-pentene | 1143461-55-5 | C11H12ClF | 198.66 g/mol | Fluorine at meta position |
The main differences between these compounds lie in the halogen substituent on the phenyl ring:
-
Electronegativity differences (fluorine is more electronegative than chlorine)
-
Bond strength differences (C-F bonds are stronger than C-Cl bonds)
-
Atomic size differences (chlorine is larger than fluorine)
These structural variations likely affect properties such as reactivity, lipophilicity, and potential biological interactions.
Comparison with Other Chlorinated Compounds
The search results include information on several other chlorinated compounds that share partial structural similarities with 2-Chloro-5-(4-chlorophenyl)-1-pentene:
-
2-Chloro-1-pentene (CAS: 42131-85-1): Shares the 2-chloropentene portion but lacks the phenyl group
-
1-Chloro-4-(4-methyl-4-pentenyl)benzene (CAS: 74672-11-0): Contains a para-chlorophenyl group attached to a modified pentene chain
-
2-(4-Chlorophenyl)ethyl chloride (CAS: 32327-70-1): Features a para-chlorophenyl group with a chlorinated ethyl substituent
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume